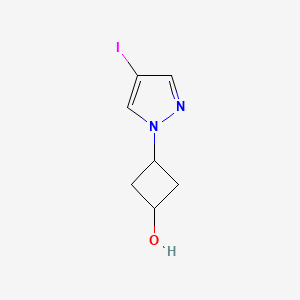
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is a chemical compound that features a cyclobutanol ring substituted with a 4-iodo-1H-pyrazol-1-yl group
Preparation Methods
The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodo-1H-pyrazole with cyclobutanone under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process .
Chemical Reactions Analysis
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of novel materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol can be compared with other similar compounds, such as:
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: This compound features a pyridazine ring instead of a cyclobutanol ring, offering different reactivity and applications.
4-Iodo-1-isopropyl-1H-pyrazole: This compound lacks the cyclobutanol ring, making it less complex but still useful in various synthetic applications.
Pyrazolo[3,4-b]pyridines: These compounds have a fused ring system, providing unique structural and functional properties.
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
3-(4-iodopyrazol-1-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H9IN2O/c8-5-3-9-10(4-5)6-1-7(11)2-6/h3-4,6-7,11H,1-2H2 |
InChI Key |
IZVSNCZOIBYTKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)
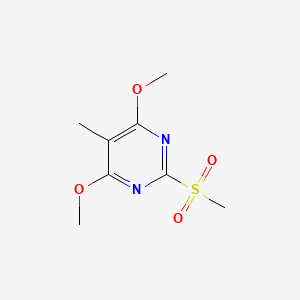
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
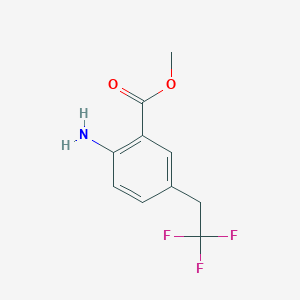
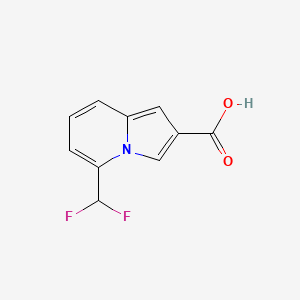

![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
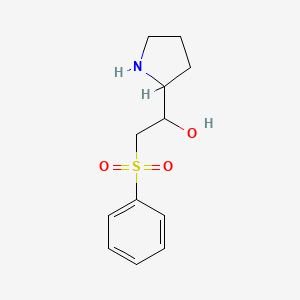
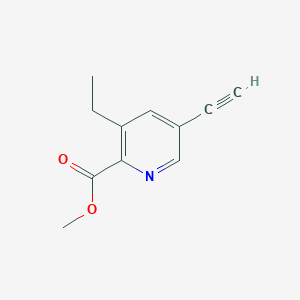
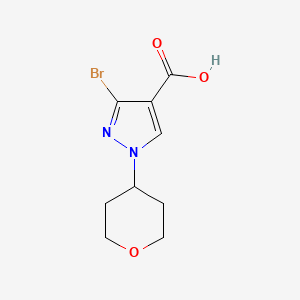

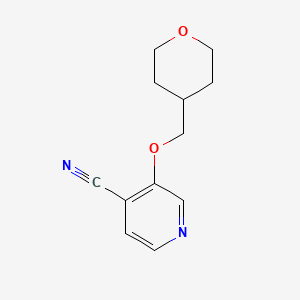
![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)
